molecular formula C21H26BFO3 B2551134 2-(4-(Benzyloxy)-2-ethyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1825308-37-9

2-(4-(Benzyloxy)-2-ethyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2551134
CAS No.: 1825308-37-9
M. Wt: 356.24
InChI Key: GGGMBSBQEAELRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Benzyloxy)-2-ethyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as BDFE, is an organic compound that has been widely studied for its diverse range of applications. It is a boron-containing heterocycle that has been used in a wide range of chemical reactions, from synthetic organic chemistry to the development of pharmaceuticals. BDFE has been used as a catalyst in a variety of reactions, including the formation of carbon-carbon bonds and the synthesis of biologically active molecules. Additionally, BDFE has been used as a model compound for studying the properties of boron-containing molecules and for the development of novel materials.

Scientific Research Applications

Transition Metal-Catalyzed Hydroboration

The compound is used in transition metal-catalyzed hydroboration reactions. Hydroboration involves the addition of boron and hydrogen across a carbon-carbon double bond. Transition metal catalysts, such as iridium or rhodium complexes, can facilitate this process, leading to the selective formation of organoboronate esters. These esters are valuable intermediates in organic synthesis for the construction of carbon-carbon bonds through subsequent cross-coupling reactions (Fritschi et al., 2008).

Reduction of Ketones

The compound serves as a reagent in the alkoxide-catalyzed reduction of ketones to alcohols. This reaction provides a high-yielding and general method for converting both aryl and dialkyl ketones to their corresponding alcohols, a crucial transformation in the synthesis of various organic molecules (Query et al., 2011).

Electrophilic Boronation

It is involved in ortho-directed electrophilic boronation reactions. These reactions allow for the selective introduction of boron-containing groups into aromatic compounds, enabling the functionalization of these molecules in positions that are otherwise difficult to access (Arcus et al., 1993).

Future Directions

The compound could potentially be used in the synthesis of more complex molecules through Suzuki-Miyaura coupling reactions . It could also be used in the study of the reactivity and properties of boronic esters .

Properties

IUPAC Name

2-(2-ethyl-5-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BFO3/c1-6-16-12-19(24-14-15-10-8-7-9-11-15)18(23)13-17(16)22-25-20(2,3)21(4,5)26-22/h7-13H,6,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGMBSBQEAELRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2CC)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.